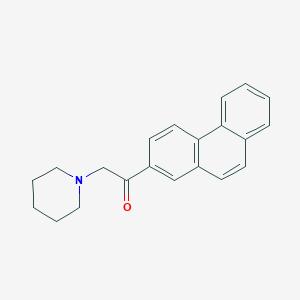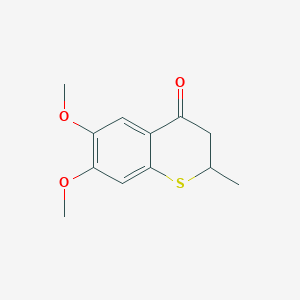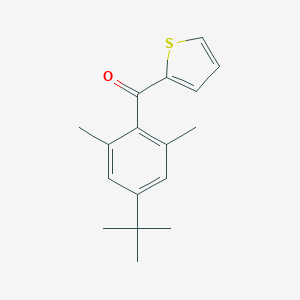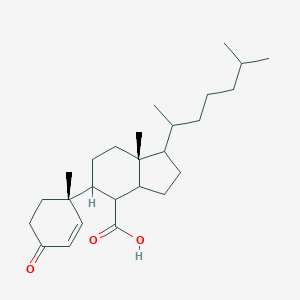![molecular formula C25H20ClN3O3S B289951 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B289951.png)
8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one, also known as ACTMP, is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. Furthermore, 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective properties. It is also relatively easy to synthesize and purify. However, the limitations of using 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one in lab experiments include its potential toxicity and lack of selectivity towards specific targets. Further studies are needed to determine the optimal dosage and duration of treatment for 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one.
Future Directions
There are several future directions for the research on 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one. One direction is to investigate its potential therapeutic applications in other fields of medicine, such as cardiovascular and metabolic disorders. Another direction is to optimize the synthesis method of 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one to improve its potency and selectivity towards specific targets. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one in vivo to determine its safety and efficacy as a potential drug candidate.
Synthesis Methods
The synthesis of 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 2-methylthio-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux and the resulting product is purified by column chromatography to obtain 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one.
Scientific Research Applications
8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 8-acetyl-9-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Molecular Formula |
C25H20ClN3O3S |
|---|---|
Molecular Weight |
478 g/mol |
IUPAC Name |
12-acetyl-13-(4-chlorophenyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C25H20ClN3O3S/c1-12-18(13(2)30)19(14-4-8-16(26)9-5-14)20-21-22(33-25(20)27-12)24(31)29-23(28-21)15-6-10-17(32-3)11-7-15/h4-11,23,28H,1-3H3,(H,29,31) |
InChI Key |
ZNHZHXURZZCWDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)OC)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)OC)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)

![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

![diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)


![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)

![1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)